N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
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Overview
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide typically involves the cyclization of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Another approach involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric variant with similar applications.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Known for their bioactive profiles.
Uniqueness
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness can result in distinct pharmacological profiles and potential therapeutic applications .
Properties
Molecular Formula |
C15H17N5OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C15H17N5OS/c1-3-4-13(21)16-9-11-5-7-12(8-6-11)14-19-20-10(2)17-18-15(20)22-14/h5-8H,3-4,9H2,1-2H3,(H,16,21) |
InChI Key |
BDNRFZZGBHVCOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Origin of Product |
United States |
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